EGFR Kinase Inhibition: Compound 43 (Target) vs. Compound 39 (Closest Dual Inhibitor Comparator)
In a direct head‑to‑head EGFR kinase inhibition assay using the same experimental platform within the Sabry et al. 2022 study, the target compound 43 inhibited EGFR with an IC₅₀ of 0.122 μM, compared to an IC₅₀ of 0.153 μM for compound 39 [1]. The 1.25‑fold gain in EGFR potency for compound 43 is achieved without sacrificing HER2 affinity, indicating a subtly optimized kinase‑binding conformation within the imidazo[2,1‑b]thiazole series.
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.122 μM |
| Comparator Or Baseline | Compound 39 IC₅₀ = 0.153 μM |
| Quantified Difference | 1.25‑fold more potent (20 % lower IC₅₀) |
| Conditions | In vitro EGFR kinase inhibition assay; same study, identical methodology. |
Why This Matters
For investigators requiring maximal EGFR coverage alongside HER2 blockade, compound 43 provides a measurable improvement over the closest dual inhibitor in the series.
- [1] Sabry MA, Ghaly MA, Maarouf AR, El‑Subbagh HI. New thiazole‑based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Eur J Med Chem. 2022;241:114661. PMID: 35964425. View Source
